![molecular formula C16H16N4O5 B11984602 [2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate](/img/structure/B11984602.png)
[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate
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Overview
Description
[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring and a hydrazinylidene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazine-2-carbonylhydrazine: This can be achieved by reacting pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The pyrazine-2-carbonylhydrazine is then condensed with 2,6-dimethoxybenzaldehyde in the presence of an acid catalyst to form the hydrazinylidene intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets. The pyrazine ring and hydrazinylidene moiety are crucial for binding to enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may interfere with cellular processes by modulating enzyme activity or disrupting protein-protein interactions.
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N4O5/c1-10(21)25-15-13(23-2)6-11(7-14(15)24-3)8-19-20-16(22)12-9-17-4-5-18-12/h4-9H,1-3H3,(H,20,22)/b19-8+ |
InChI Key |
SNYGZNAIIXDTJQ-UFWORHAWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=NC=CN=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
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